butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate
Overview
Description
Butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate is a complex organic compound that features a thiadiazole ring, a fluorophenyl group, and a carbamate moiety
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential bioactivity.
Medicine
In medicinal chemistry, butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a carbon disulfide derivative can yield the thiadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Carbamate Moiety: The final step involves the formation of the carbamate group, which can be achieved through the reaction of an amine with a carbonyl compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the carbamate moiety.
Substitution: Nucleophilic substitution reactions can take place at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Mechanism of Action
The mechanism of action of butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and fluorophenyl group can facilitate binding to specific sites, while the carbamate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as dabrafenib and dasatinib, are known for their medicinal properties.
Indole Derivatives: Indole-based compounds, like tryptophan and indole-3-acetic acid, have diverse biological activities.
Uniqueness
Butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate is unique due to its combination of a thiadiazole ring, a fluorophenyl group, and a carbamate moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
butyl N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c1-2-3-12-26-20(25)22-19-24-23-18(28-19)16-6-4-5-7-17(16)27-13-14-8-10-15(21)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFGWOOFJPLIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)C2=CC=CC=C2SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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